molecular formula C10H14N2O B7966294 2-Methoxy-6-(pyrrolidin-3-YL)pyridine CAS No. 1196156-54-3

2-Methoxy-6-(pyrrolidin-3-YL)pyridine

Cat. No.: B7966294
CAS No.: 1196156-54-3
M. Wt: 178.23 g/mol
InChI Key: CZCIYWVYEADJPW-UHFFFAOYSA-N
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Description

2-Methoxy-6-(pyrrolidin-3-YL)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with a methoxy group at the 2-position and a pyrrolidinyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-6-(pyrrolidin-3-YL)pyridine typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group using methyl iodide (CH₃I) in the presence of a base such as potassium carbonate (K₂CO₃).

    Attachment of the Pyrrolidinyl Group: The pyrrolidinyl group can be attached through a nucleophilic substitution reaction, where pyrrolidine reacts with a suitable leaving group on the pyridine ring, such as a halide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-6-(pyrrolidin-3-YL)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: The methoxy and pyrrolidinyl groups can participate in nucleophilic substitution reactions, where they can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.

    Substitution: Halides or tosylates as leaving groups, with nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Formation of pyridine N-oxide derivatives.

    Reduction: Formation of reduced pyridine derivatives.

    Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

2-Methoxy-6-(pyrrolidin-3-YL)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxy-6-(pyrrolidin-3-YL)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidinyl group can enhance binding affinity to these targets, while the methoxy group can influence the compound’s pharmacokinetic properties. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-5-(pyrrolidin-3-YL)pyridine: Similar structure but with the pyrrolidinyl group at the 5-position.

    2-Methoxy-6-(piperidin-3-YL)pyridine: Similar structure but with a piperidinyl group instead of a pyrrolidinyl group.

    2-Methoxy-6-(morpholin-3-YL)pyridine: Similar structure but with a morpholinyl group instead of a pyrrolidinyl group.

Uniqueness

2-Methoxy-6-(pyrrolidin-3-YL)pyridine is unique due to the specific positioning of the methoxy and pyrrolidinyl groups, which can result in distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications.

Properties

IUPAC Name

2-methoxy-6-pyrrolidin-3-ylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-13-10-4-2-3-9(12-10)8-5-6-11-7-8/h2-4,8,11H,5-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZCIYWVYEADJPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=N1)C2CCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201291696
Record name 2-Methoxy-6-(3-pyrrolidinyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201291696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196156-54-3
Record name 2-Methoxy-6-(3-pyrrolidinyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1196156-54-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxy-6-(3-pyrrolidinyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201291696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-methoxy-6-[1-(prop-2-en-1-yl)pyrrolidin-3-yl]pyridine a1-55 (218 mg, 1 mmol, 1 eq) in dichloromethane (3 ml) are added 1,3-dimethylbarbituric acid (470 mg, 3 mmol, 3 eq) and Pd(PPh3)4 (20 mg) and the mixture is warmed overnight at 40° C. The reaction mixture is loaded on an ion exchange acidic resin cartridge, washed with methanol (2×50 ml) and then released with a 1M solution of ammonia in methanol (20 ml) to afford 150 mg of crude 2-methoxy-6-(pyrrolidin-3-yl)pyridine a1-59 that is used in the next step without any further purification.
Name
2-methoxy-6-[1-(prop-2-en-1-yl)pyrrolidin-3-yl]pyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
470 mg
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Two
Quantity
20 mg
Type
catalyst
Reaction Step Two

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